

cross-validation of RH1115's activity in various research laboratories

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Compound of Interest

Compound Name: *RH1115*

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Unveiling RH1115: A Novel Modulator of the Autophagy-Lysosome Pathway

A comprehensive guide to the activity and experimental validation of the novel autophagy-lysosome modulator, **RH1115**, designed for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of the novel small molecule **RH1115**, a modulator of the autophagy-lysosome pathway, with other compounds, supported by experimental data from foundational research. We present a summary of its performance, detailed experimental protocols, and visualizations of its mechanism of action to facilitate a clear understanding of its potential in therapeutic development.

Performance Comparison of Autophagy-Inducing Compounds

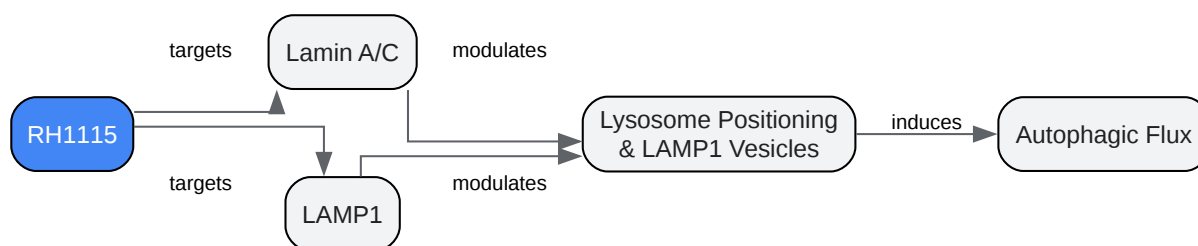
RH1115 was identified through a high-throughput screening of 10,000 molecules for their ability to induce the formation of eGFP-LC3 puncta in HeLa cells, a key indicator of autophagy.^[1] The initial screen identified 312 potential candidates, from which two compounds, 1a and 2a, were prioritized.^[1] Subsequent synthetic optimization of these initial hits led to the development of more potent analogues, including **RH1115**.^{[1][2]}

The table below summarizes the key quantitative data related to the activity of **RH1115** and its precursors.

Compound	Target(s)	Effect on LAMP1 Levels (in neurons)	Key Characteristics	Reference
RH1115	Lamin A/C, LAMP1	1.5-fold increase	Induces changes in LAMP1 vesicle properties, alters lysosome positioning, and increases autophagic flux in an mTOR-independent manner.[1]	[ACS Chem Neurosci. 2023, 14, 24][3]
1a (DS1040)	Not specified	Not specified	Prioritized hit from initial eGFP-LC3 puncta formation assay.[1]	[ACS Chem Neurosci. 2023, 14, 24][3]
2a	Not specified	Not specified	Prioritized hit from initial eGFP-LC3 puncta formation assay.[1]	[ACS Chem Neurosci. 2023, 14, 24][3]

Mechanism of Action and Signaling Pathway

RH1115 modulates the autophagy-lysosome pathway by directly targeting Lamin A/C and Lysosomal-Associated Membrane Protein 1 (LAMP1).[1][4] This interaction leads to an increase in LAMP1 protein levels, changes in the properties of LAMP1 vesicles, and altered positioning of lysosomes within the cell.[1][4] These cellular changes ultimately result in an increased autophagic flux. The mechanism is notably independent of the mTOR pathway, a common regulator of autophagy.



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Signaling pathway of **RH1115** in modulating autophagy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery and characterization of **RH1115**.

eGFP-LC3 Puncta Formation Assay

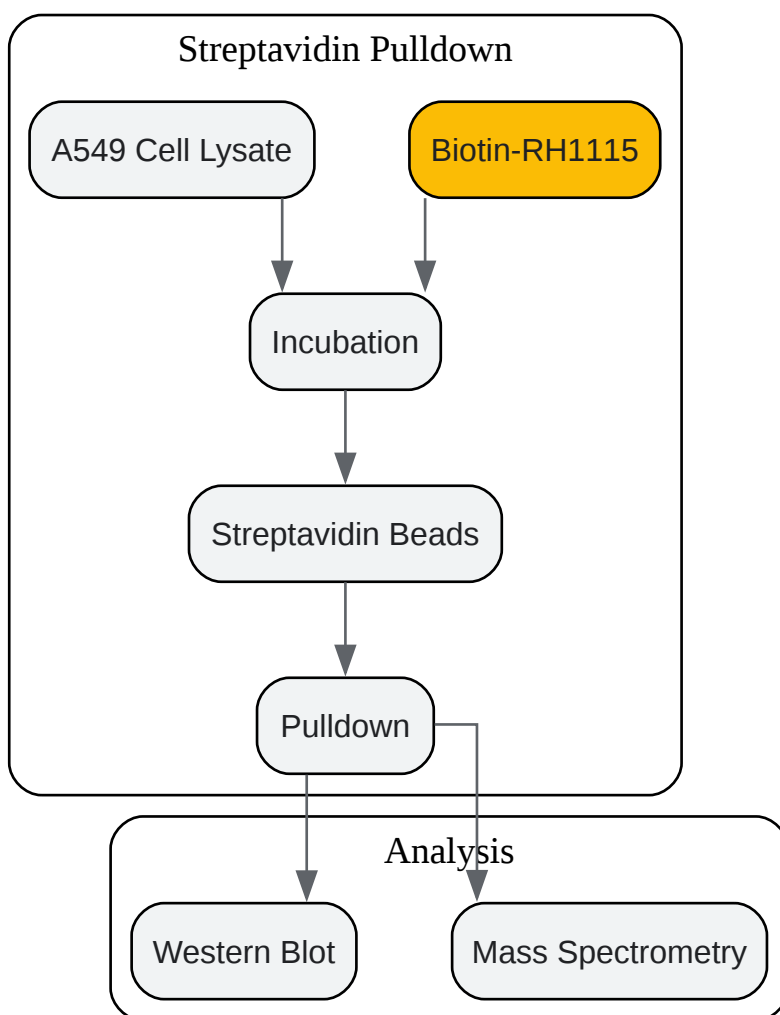
This high-throughput screening assay was utilized to identify molecules that induce autophagy.

- Cell Line: HeLa cells stably expressing eGFP-LC3.
- Procedure:
 - Cells were plated at a density of 2,500 cells per well in a 384-well plate.
 - A library of 10,000 small molecules was added to the wells at a final concentration of 10 μ M.
 - Cells were incubated for 24 hours.
 - Cells were fixed, stained with Hoechst dye, and imaged using an automated high-content imaging system.
 - Image analysis was performed to quantify the number of eGFP-LC3 puncta per cell.
- Positive Hit Criteria: Molecules that significantly increased the number of puncta per cell (z-score > 2.199 in two biological replicates) were considered hits.[\[1\]](#)

Target Identification using Biotinylated RH1115 Probe

A biotin-labeled version of **RH1115** was developed to identify its protein targets.

- Probe: Biotin-**RH1115**
- Procedure:
 - A549 cell lysates were incubated with Biotin-**RH1115** (50 μ M) or biotin acid as a negative control.
 - Streptavidin beads were used to pull down the biotin-labeled probe and any bound proteins.
 - For competition experiments, an excess of unlabeled **RH1115** (100 μ M) was added to the lysate prior to the addition of Biotin-**RH1115**.[\[1\]](#)
 - The pulled-down proteins were analyzed by western blotting and mass spectrometry.
- Target Validation: The identified targets, Lamin A/C and LAMP1, were further validated using western blotting and a cellular thermal shift assay (CETSA).[\[1\]](#)



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Workflow for **RH1115** target identification.

Western Blotting

Western blotting was used to quantify changes in protein levels following treatment with **RH1115**.

- Cell Lines: HeLa cells and human iPSC-derived neurons.
- Procedure:
 - Cells were treated with **RH1115** (50 μ M) or DMSO for 24 hours.[1]

- Cell lysates were collected and protein concentrations were determined.
- Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
- Membranes were probed with primary antibodies against LAMP1 and Lamin A/C, followed by HRP-conjugated secondary antibodies.
- Protein bands were visualized using chemiluminescence and quantified.
- Normalization: Protein levels were normalized to β -actin as a loading control.[\[1\]](#)

Cellular Thermal Shift Assay (CETSA)

CETSA was performed to confirm the direct binding of **RH1115** to its target proteins.

- Cell Line: A549 cells.
- Procedure:
 - Cells were treated with **RH1115** (100 μ M) or DMSO for 24 hours.[\[1\]](#)
 - The treated cells were heated at various temperatures for 3 minutes.[\[1\]](#)
 - Cell lysates were collected and the soluble fraction was analyzed by western blotting for the target proteins.
- Principle: Binding of a ligand (**RH1115**) to its target protein can increase the thermal stability of the protein, resulting in more soluble protein being present at higher temperatures compared to the untreated control.

Conclusion

RH1115 represents a promising new small molecule for the modulation of the autophagy-lysosome pathway. Its unique, mTOR-independent mechanism of action and its specific targets, Lamin A/C and LAMP1, offer a novel avenue for therapeutic intervention in diseases where this pathway is implicated, such as neurodegenerative disorders.[\[1\]](#)[\[4\]](#) The experimental data from the foundational study by Hippman et al. provides a strong basis for its activity.

Further cross-validation of **RH1115**'s efficacy and safety in various research laboratories will be crucial for its continued development and potential clinical application.

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